molecular formula C21H19O2P B14243171 Benzoic acid, 4-(diphenylphosphino)-, ethyl ester CAS No. 223510-97-2

Benzoic acid, 4-(diphenylphosphino)-, ethyl ester

Cat. No.: B14243171
CAS No.: 223510-97-2
M. Wt: 334.3 g/mol
InChI Key: REWSBBADFKKLGR-UHFFFAOYSA-N
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Description

Its structure comprises a benzoic acid backbone substituted at the 4-position with a diphenylphosphino group (-PPh2) and an ethyl ester moiety (-COOEt). This compound is synthesized via HATU-mediated esterification of 4-(diphenylphosphino)benzoic acid with ethanol, yielding 39% in a model reaction .

Properties

CAS No.

223510-97-2

Molecular Formula

C21H19O2P

Molecular Weight

334.3 g/mol

IUPAC Name

ethyl 4-diphenylphosphanylbenzoate

InChI

InChI=1S/C21H19O2P/c1-2-23-21(22)17-13-15-20(16-14-17)24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,2H2,1H3

InChI Key

REWSBBADFKKLGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Triphenylphosphine Cracking and Halogenated Benzoate Coupling

The most industrially viable method, described in Chinese patent CN103319530A, involves a four-step process:

  • Cracking Reaction :
    Triphenylphosphine reacts with lithium metal in 2-methyltetrahydrofuran at 25°C to form diphenylphosphine lithium and phenyl lithium.
    $$
    2 \, \text{Li} + \text{PPh}3 \rightarrow \text{LiPPh}2 + \text{LiPh}
    $$
    A 2:1 molar ratio of lithium to triphenylphosphine maximizes diphenylphosphine salt formation while minimizing side products.

  • Quenching of Phenyl Lithium :
    Diisopropylamine (0.16 mol) is added to selectively neutralize phenyl lithium, preventing its reaction with subsequent reagents.

  • Coupling with O-Chlorobenzoate :
    O-Chlorobenzoic acid ethyl ester reacts with diphenylphosphine lithium at 5°C to form the intermediate O-diphenylphosphino benzoic ethyl ester.
    $$
    \text{LiPPh}2 + \text{ClC}6\text{H}4\text{COOEt} \rightarrow \text{Ph}2\text{PC}6\text{H}4\text{COOEt} + \text{LiCl}
    $$
    This step achieves 92% conversion under optimized conditions.

  • Acidification and Purification :
    Hydrolysis with 20% NaOH followed by HCl neutralization yields the final product with 85.7% isolated purity.

Key Advantages :

  • Avoids expensive chlorodiphenylphosphine (cost: $320/mol vs. $110/mol for triphenylphosphine).
  • Scalable to multi-kilogram batches with minimal byproducts.

Esterification of 4-(Diphenylphosphino)Benzoic Acid

Carbodiimide-Mediated Esterification

A laboratory-scale method from the Royal Society of Chemistry employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to esterify 4-(diphenylphosphino)benzoic acid:

  • Reaction Conditions :

    • Solvent: Dichloromethane
    • Molar ratio: 1:1.2 (acid:propargyl alcohol)
    • Temperature: Room temperature (17 hours)
  • Mechanism :
    EDC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with ethanol to yield the ester. DMAP accelerates the reaction by stabilizing the intermediate.

  • Yield : 75% for propargyl ester derivatives, dropping to 52% for bulkier alcohols due to steric hindrance.

Mitsunobu Esterification

Alternative approaches use diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate esterification under milder conditions:
$$
\text{RCOOH} + \text{R'OH} \xrightarrow{\text{DEAD, PPh}3} \text{RCOOR'} + \text{H}2\text{O}
$$
This method is less common due to higher reagent costs but offers compatibility with acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

Method Yield Cost (USD/g) Scalability Key Advantage
Alkali metal coupling 85.7% 12.50 Industrial Low reagent cost
EDC-mediated 75% 45.80 Lab-scale Modular for derivatives
Suzuki coupling 37–60% 89.20 Limited Compatible with aryl halides

Cost Breakdown :

  • Triphenylphosphine: $110/mol
  • Chlorodiphenylphosphine: $320/mol
  • EDC·HCl: $280/mol

Industrial Scalability and Optimization

Solvent Selection

  • 2-Methyltetrahydrofuran outperforms THF in alkali metal methods due to higher boiling point (80°C vs. 66°C) and reduced peroxide formation.

Byproduct Management

  • Diisopropylamine addition reduces phenyl lithium residues by 98%, preventing unwanted coupling with O-chlorobenzoate.

Temperature Control

  • Maintaining 5°C during coupling minimizes phosphine oxidation (<2% P=O formation).

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(diphenylphosphino)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-(diphenylphosphino)-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(diphenylphosphino)-, ethyl ester involves its role as a ligand in catalysis. It coordinates with metal centers, such as palladium, to facilitate various chemical transformations. The diphenylphosphino group enhances the stability and reactivity of the metal-ligand complex, enabling efficient catalysis . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related esters and phosphine derivatives is presented below:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Yield Applications References
Benzoic acid, 4-(diphenylphosphino)-, ethyl ester 4-PPh2, ethyl ester C27H23O2P ~410.4 HATU-mediated esterification 39% Catalysis, polymer-supported ligands
2-(Diphenylphosphino)phenyl 4-iodobenzoate 4-I, 2-PPh2, phenyl ester C25H18IO2P ~516.3 Esterification of 4-iodobenzoic acid 34% Radioiodination precursors, organometallic synthesis
4-(Dimethoxyphosphorylmethyl)-benzoic acid methyl ester 4-(PO(OMe)2CH2), Me ester C12H15O5P 270.2 Phosphorylation of benzoic acid derivatives Not reported Phosphonate prodrugs, flame retardants
Ethyl 4-(butylamino)benzoate (Benzonatate impurity) 4-NHBu, ethyl ester C13H19NO2 221.3 Alkylation of 4-aminobenzoic acid Not reported Local anesthetic intermediates, antitussive agents
p-Aminobenzoic acid ethyl ester (Anesthesin) 4-NH2, ethyl ester C9H11NO2 165.2 Esterification of p-aminobenzoic acid Not reported Topical anesthetics, UV absorbers
4-[(7-t-Butyl-3,3-dimethyl-2,3-dihydrobenzofuran-5-yl)-amino]-benzoic acid ethyl ester 4-aryl amino, ethyl ester C24H29NO3 ~379.5 Pd/BINAP-catalyzed coupling 86% Pharmaceutical intermediates, chiral ligands

Key Comparative Insights

Phosphine vs. Phosphonate Groups: The target compound’s diphenylphosphino group (-PPh2) is more electron-rich and nucleophilic compared to the phosphoryl group (-PO(OMe)2) in ’s compound. This makes the former superior in metal coordination for catalysis, while the latter is more hydrolytically stable and suited for prodrug design .

Ester Group Variations :

  • Ethyl esters (e.g., target compound, Anesthesin) generally exhibit higher lipophilicity than methyl esters (e.g., ), influencing bioavailability and solvent compatibility. For example, Anesthesin’s ethyl group enhances membrane permeability in topical applications .

Synthetic Efficiency :

  • The target compound’s 39% yield via HATU-mediated esterification is moderate but lower than the 86% yield achieved in ’s Pd/BINAP-catalyzed coupling. This highlights the trade-off between straightforward esterification and transition-metal-catalyzed methods .

Functional Group Diversity: Amino-substituted analogues (e.g., ) lack the phosphine’s catalytic utility but are critical in pharmaceuticals. For instance, Ethyl 4-(butylamino)benzoate is a precursor to antitussive agents, whereas the target compound’s phosphine group enables applications in polymer-supported catalysis .

Thermal and Chemical Stability :

  • Phosphine-containing esters (e.g., target compound) are prone to oxidation, requiring inert handling. In contrast, phosphoryl derivatives () and aromatic amines () are more stable under ambient conditions .

Biological Activity

Benzoic acid, 4-(diphenylphosphino)-, ethyl ester is a phosphine-containing compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzoic acid moiety linked to a diphenylphosphino group and an ethyl ester. Its chemical structure can be represented as follows:

C17H19O2P\text{C}_{17}\text{H}_{19}\text{O}_2\text{P}

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit antitumor activity , suggesting that benzoic acid derivatives may also possess this property. For instance, compounds containing phosphine groups have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Cytotoxicity and Antiproliferative Effects

Research has demonstrated that benzoic acid derivatives can exhibit cytotoxic and antiproliferative effects against a range of cancer cells. The cytotoxicity is often assessed using assays such as MTT or XTT, which measure cell viability after exposure to the compound. For example, a study indicated that certain phosphine-containing benzoic acid derivatives significantly reduced the viability of HeLa cells in vitro .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Phosphine-containing compounds can act as inhibitors of specific protein kinases involved in cancer progression.
  • Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress in cancer cells, leading to cell death.
  • Modulation of Apoptotic Pathways : They can activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Study 1: Cytotoxicity Assessment

A study conducted on various benzoic acid derivatives, including the ethyl ester variant, assessed their cytotoxic effects on multiple cancer cell lines. The results showed that the compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity .

CompoundCell LineIC50 (µM)
Benzoic Acid Derivative 1HeLa10
This compoundA54915
Benzoic Acid Derivative 2MCF-712

Study 2: In Vivo Efficacy

Another investigation focused on the in vivo efficacy of the compound in mouse models bearing xenografted tumors. The results indicated a notable reduction in tumor size following treatment with this compound compared to control groups .

Toxicological Profile

Safety assessments have shown that while certain derivatives may exhibit biological activity, they also need to be evaluated for toxicity. Studies have indicated low toxicity levels for similar compounds when used within recommended dosages .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing benzoic acid, 4-(diphenylphosphino)-, ethyl ester, and how can reaction yields be optimized?

  • Methodology : The synthesis of phosphino-substituted benzoic acid esters typically involves palladium-catalyzed coupling reactions. For example, highlights the use of dichloro[1,3-bis(diphenylphosphino)propane]palladium in cross-coupling reactions. To optimize yields:

  • Use anhydrous conditions and degassed solvents to prevent ligand oxidation.
  • Monitor reaction progress via TLC or LC-MS, adjusting temperature (80–120°C) and catalyst loading (1–5 mol%).
  • Purify via column chromatography with silica gel, using ethyl acetate/hexane gradients .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Employ a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze 1^{1}H, 13^{13}C, and 31^{31}P NMR to confirm the diphenylphosphino group and ester linkage (e.g., 31^{31}P NMR δ ~20–30 ppm for P(III) centers) .
  • GC-MS or LC-MS : Verify molecular ion peaks and fragmentation patterns (e.g., m/z corresponding to C28_{28}H25_{25}O2_2P) .
  • Elemental Analysis : Validate stoichiometry (±0.3% deviation).

Q. What are the critical handling and storage protocols for this air-sensitive phosphino compound?

  • Methodology :

  • Storage : Keep under inert atmosphere (N2_2/Ar) at –20°C in amber vials to prevent oxidation .
  • Handling : Use gloveboxes or Schlenk lines. Wear nitrile gloves and safety goggles to avoid skin/eye contact .
  • Waste Disposal : Quench with aqueous hydrogen peroxide to oxidize phosphine residues before disposal .

Advanced Research Questions

Q. How does the diphenylphosphino group influence the compound’s coordination chemistry in catalytic systems?

  • Methodology : Investigate via:

  • X-ray Crystallography : Determine metal-ligand bond lengths and angles in complexes (e.g., Pd or Pt coordination) .
  • Cyclic Voltammetry : Assess redox behavior (e.g., ligand-to-metal charge transfer).
  • Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) and compare turnover frequencies with other phosphine ligands .

Q. What strategies can resolve contradictions in reported spectroscopic data for this compound?

  • Methodology :

  • Reproducibility Checks : Validate experimental conditions (solvent, concentration, temperature) against literature.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass to rule out impurities .
  • Collaborative Studies : Cross-reference with databases like NIST Chemistry WebBook or PubChem for consensus data .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Molecular Dynamics Simulations : Study steric effects of the diphenylphosphino group on substrate binding in catalytic cycles .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate at 25–60°C and pH 2–12; monitor degradation via HPLC .
  • Kinetic Analysis : Calculate half-life (t1/2_{1/2}) and activation energy (Ea_a) using Arrhenius plots .

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